molecular formula C6H13O9P B1213454 D-sorbose 1-phosphate CAS No. 2650-47-7

D-sorbose 1-phosphate

Cat. No.: B1213454
CAS No.: 2650-47-7
M. Wt: 260.14 g/mol
InChI Key: ZKLLSNQJRLJIGT-PYWDMBMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Sorbose 1-phosphate is a monosaccharide phosphate intermediate of growing research interest, particularly in the field of cancer cell metabolism. Studies have shown that its precursor, the rare sugar L-sorbose, is internalized into cells via the GLUT5 transporter and phosphorylated by ketohexokinase (KHK) to produce this compound (S-1-P) . Once formed, cellular S-1-P has been demonstrated to act as a potent inhibitor of the glycolytic enzyme hexokinase . This impairment of glycolysis leads to mitochondrial dysfunction and the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death in various cancer cell lines . Furthermore, the accumulation of S-1-P contributes to the downregulation of the KHK-A splicing variant, an enzyme involved in activating cellular antioxidant defense pathways, thereby increasing cancer cell susceptibility to oxidative stress . This dual mechanism of action—directly inhibiting energy metabolism and attenuating antioxidant protection—makes this compound a critical compound for investigating novel anticancer strategies. Researchers can utilize this high-purity biochemical to explore pathways in metabolic diseases, study enzyme kinetics, and screen for potential therapeutic agents. The product is strictly for research applications in a controlled laboratory environment.

Properties

CAS No.

2650-47-7

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(3R,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6+/m1/s1

InChI Key

ZKLLSNQJRLJIGT-PYWDMBMJSA-N

SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O

Synonyms

sorbose-1-phosphate

Origin of Product

United States

Chemical Reactions Analysis

Aldolase-Catalyzed Condensation Reactions

D-sorbose 1-phosphate is synthesized via aldol condensation reactions catalyzed by DHAP-dependent aldolases. The RhaD aldolase from Escherichia coli enables the stereoselective coupling of dihydroxyacetone phosphate (DHAP) with D-glyceraldehyde to form this compound. This reaction also produces D-psicose 1-phosphate as a side product due to the enzyme's substrate flexibility .

Key Experimental Data:

ParameterValue/OutcomeSource
Substrate PairDHAP + D-glyceraldehyde
Products FormedThis compound + D-psicose 1-phosphate
Product Ratio (Sorbose:Psicose)~2:3 (observed via HPLC)
Enzyme UsedRhaD Aldolase

This reaction is part of a one-pot enzymatic system that generates DHAP in situ from L-glycerol 3-phosphate using glycerol phosphate oxidase (GPO), coupled with catalase to degrade harmful H₂O₂ byproducts .

Phosphate Hydrolysis Reactions

This compound undergoes dephosphorylation to yield D-sorbose, a rare sugar with nutraceutical applications. This reaction is catalyzed by alkaline phosphatase (AP) . Acid-catalyzed hydrolysis is also employed to remove the phosphate group in non-enzymatic conditions .

Reaction Pathway:

D sorbose 1 phosphateAP or H+D sorbose+Phosphate\text{D sorbose 1 phosphate}\xrightarrow{\text{AP or H}^+}\text{D sorbose}+\text{Phosphate}

Substrate Specificity and Reaction Kinetics

The reactivity of this compound in aldolase-catalyzed reactions depends on the enzyme's stereochemical preferences and substrate structure.

Table: Substrate Specificity of DHAP-Dependent Aldolases

SubstrateRelative Reactivity (%)Notes
Dihydroxyacetone phosphate (DHAP)100 (reference)Optimal substrate for aldolases
DHAP Phosphonate Analogue10Reduced activity due to P→C change
Acetol Phosphate0.01Minimal reactivity
Dihydroxyacetone Sulfate0Not a substrate
  • Kinetic Insight : Alterations to the DHAP structure (e.g., phosphonate substitution) drastically reduce enzymatic activity, highlighting strict substrate requirements .

Stereochemical Outcomes and Product Isolation

The stereochemistry of aldolase reactions determines product distribution. For example:

  • L-glyceraldehyde reacts with DHAP to yield L-fructose 1-phosphate exclusively .

  • D-glyceraldehyde produces a 2:3 mixture of this compound and D-psicose 1-phosphate due to competing stereochemical pathways .

Isolation Method:

Products are separated using cation-exchange chromatography (Ca²⁺ resin) at 70°C, leveraging differential coordination affinities .

Comparison with Similar Compounds

Fructose 1-Phosphate

  • Structure: Phosphorylated at the 1-position of β-D-fructofuranose.
  • Metabolic Role :
    • Acts as a glycolytic intermediate and signaling molecule. Accumulates in cancer cells under nicotinamide phosphoribosyltransferase (NAMPT) inhibition, altering carbohydrate metabolism .
    • Activates glycogen synthase b by increasing its affinity for UDP-glucose, promoting hepatic glycogen synthesis .
  • Regulatory Effects :
    • In hepatocytes, fructose 1-phosphate relieves glucokinase inhibition by a regulatory protein, enhancing glucose phosphorylation. Its concentration transiently rises to detectable levels (≥25 pmol/mg protein) upon fructose addition .

Mannitol 1-Phosphate

  • Structure : Phosphorylated at the 1-position of mannitol.
  • Functional Analogy :
    • Mimics fructose 6-phosphate, binding to the glucokinase regulatory protein with a dissociation constant (Kd) of 12 mmol/L (vs. 20 mmol/L for fructose 6-phosphate). This enhances glucokinase inhibition, reducing hepatic glucose uptake .
  • Cellular Concentration : At 60 mmol/L extracellular mannitol, intracellular mannitol 1-phosphate exceeds fructose 6-phosphate by ~2-fold .

L-Fucose 1-Phosphate

  • Structure : Phosphorylated at the 1-position of L-fucose.
  • Metabolic Role: Involved in amino sugar and nucleoside sugar metabolism. Significantly impacts pork quality in metabolic studies, correlating with flavor development .
  • Enzyme Interactions :
    • Mutant RmlA enzyme (Y146F/W224F) exhibits 0.043 min<sup>−1</sup> activity with α-L-fucose 1-phosphate, 16-fold lower than its activity with α-D-glucose 1-phosphate .

Ribose 1-Phosphate

  • Structure : Phosphorylated at the 1-position of ribose.
  • Role in Nucleotide Synthesis :
    • Precursor for nucleotide sugars like uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), critical for glycosylation processes .

Sedoheptulose 1-Phosphate

  • Structure : Phosphorylated at the 1-position of sedoheptulose.
  • Pathological Relevance :
    • Accumulates in cancer cells under NAMPT inhibition, alongside fructose 1-phosphate, indicating disrupted carbohydrate metabolism .

Comparative Data Table

Compound Phosphate Position Key Metabolic Role Dissociation Constant (Kd) Enzyme Activity (min<sup>−1</sup>) Cellular Concentration Reference
D-Sorbose 1-phosphate 1 Rare sugar biosynthesis intermediate N/A N/A Not quantified
Fructose 1-phosphate 1 Glycogen synthesis, glycolysis regulator N/A N/A Transiently detectable
Mannitol 1-phosphate 1 Glucokinase inhibition 12 mmol/L N/A ~2× fructose 6-phosphate
L-Fucose 1-phosphate 1 Amino sugar metabolism N/A 0.043 (mutant RmlA) Significant in pork
Ribose 1-phosphate 1 Nucleotide sugar precursor N/A N/A Not reported

Key Findings and Implications

Structural Determinants of Function: The 1-phosphate group is critical for interactions with regulatory proteins (e.g., mannitol 1-phosphate with glucokinase regulatory protein) and enzymes (e.g., RmlA with L-fucose 1-phosphate). Stereochemistry (e.g., α vs. β anomers) significantly affects enzyme promiscuity, as seen in RmlA’s preference for α-L-fucose 1-phosphate over β-D-glucose 1-phosphate .

Metabolic Cross-Talk: Compounds like fructose 1-phosphate and mannitol 1-phosphate compete with fructose 6-phosphate for binding sites, modulating glucose metabolism .

Pathological and Industrial Relevance :

  • Accumulation of sedoheptulose 1-phosphate in cancer cells underscores metabolic vulnerabilities exploitable for therapy .
  • Engineering pathways involving this compound could optimize rare sugar production, with yields up to 15.3 g/L D-sorbose achieved in bioreactors .

Preparation Methods

Substrate Specificity and Stereochemical Outcomes

One-Pot Multi-Enzyme Systems

To bypass DHAP instability and cost, researchers developed integrated enzymatic cascades generating DHAP in situ. A four-enzyme system combines:

  • Glycerol phosphate oxidase (GPO) : Oxidizes L-glycerol 3-phosphate to DHAP, producing H<sub>2</sub>O<sub>2</sub> as a byproduct.

  • Catalase : Degrades H<sub>2</sub>O<sub>2</sub> to prevent enzyme inactivation.

  • RhaD aldolase : Catalyzes DHAP and D-glyceraldehyde condensation.

  • Alkaline phosphatase (AP) : Dephosphorylates the aldol adducts to yield free sugars.

This system achieves 66% overall yield for L-fructose when using L-glyceraldehyde, while D-glyceraldehyde produces a 1:1 mixture of D-sorbose and D-psicose. Recent optimizations using Bacillus licheniformis tagatose aldolase (BGatY) and E. coli phosphatase (EYqaB) improved this compound titers to 378 mg/L with a 67% psicose predominance.

Table 1: Enzyme Activities in One-Pot Systems

Enzyme CombinationD-Sorbose (mg/L)D-Psicose (mg/L)Psicose/Sorbose Ratio
EFruA + EYqaB1302491.91
BGatY + EYqaB1993781.90
EKbaY + EYqaB851611.89

Purification via Cation Exchange Chromatography

Separation of this compound from epimeric byproducts leverages Ca<sup>2+</sup>-form cation exchange resins . At 70°C, this compound exhibits weaker coordination to Ca<sup>2+</sup> compared to D-psicose 1-phosphate, enabling baseline resolution. Elevated temperatures enhance resin selectivity by modulating carbohydrate-metal affinity, with optimal separation achieved at 70°C versus suboptimal resolution at 50–60°C. Post-chromatography, lyophilization yields >95% pure this compound, as verified by <sup>13</sup>C NMR and HPLC.

Cell-Based Synthesis in Engineered E. coli

To address DHAP instability, E. coli strains were engineered to overexpress RhaD aldolase and fructose-1-phosphatase (YqaB) . These strains convert intracellular glycerol into DHAP via endogenous metabolism, enabling de novo synthesis of this compound from D-glyceraldehyde. Fed-batch fermentations achieve titers exceeding 1.2 g/L , though product inhibition of aldolases limits further yield improvements.

Comparative Analysis of Enzymatic vs. Chemical Methods

While chemical synthesis of this compound remains unreported, enzymatic approaches dominate due to:

  • Stereocontrol : Aldolases avoid racemization common in chemical aldol reactions.

  • Sustainability : Multi-enzyme systems operate in aqueous buffers, eliminating organic solvents.

  • Scalability : Cation exchange purification is adaptable to industrial production.

Challenges persist in DHAP supply and epimer separation , driving ongoing research into immobilized enzymes and continuous-flow systems .

Q & A

Q. What enzymatic pathways involve D-sorbose 1-phosphate, and how are they experimentally validated?

this compound is a phosphorylated sugar intermediate in specific metabolic pathways. Ketohexokinase (EC 2.7.1.3) catalyzes the phosphorylation of D-fructose to D-fructose 1-phosphate, and studies indicate that this enzyme can also act on D-sorbose, producing this compound . Experimental validation typically involves:

  • Substrate specificity assays : Testing purified enzymes against D-sorbose and analogs under controlled pH/temperature.
  • Kinetic analysis : Measuring KmK_m, VmaxV_{max}, and inhibition constants using spectrophotometry or LC-MS/MS .
  • Genetic knockout models : Disrupting candidate genes in microbial systems (e.g., E. coli) to observe pathway disruptions .

Q. How is this compound detected and quantified in biological samples?

  • Chromatographic methods : Reverse-phase HPLC or ion-exchange chromatography coupled with refractive index detection can separate phosphorylated sugars .
  • Mass spectrometry : LC-MS/MS with stable isotope-labeled internal standards (e.g., 13C^{13}C-labeled analogs) ensures specificity and minimizes matrix effects .
  • Enzymatic assays : Coupling reactions with NADH/NAD+ redox systems to measure product formation spectrophotometrically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate specificities of enzymes acting on this compound?

Discrepancies often arise from differences in experimental conditions (e.g., pH, cofactors) or enzyme isoforms. Methodological strategies include:

  • Comparative kinetic studies : Testing enzymes across pH gradients and divalent cation concentrations (e.g., Mg2+^{2+}) to identify optimal activity windows .
  • Structural analysis : Using X-ray crystallography or cryo-EM to map active-site interactions and identify residues critical for substrate binding .
  • Meta-analysis of literature : Systematically reviewing kinetic parameters (e.g., KmK_m, kcatk_{cat}) across studies to identify outliers or methodological biases .

Q. What experimental designs are optimal for elucidating the metabolic fate of this compound in novel pathways?

  • Isotopic tracing : Using 14C^{14}C- or 13C^{13}C-labeled this compound to track incorporation into downstream metabolites via NMR or mass spectrometry .
  • Multi-omics integration : Combining transcriptomics (to identify upregulated enzymes) with metabolomics (to detect pathway intermediates) in model organisms .
  • Knockdown/overexpression studies : Modulating candidate genes in microbial or cell culture systems to observe flux changes .

Q. How can researchers validate the accuracy of computational models predicting this compound interactions?

  • Docking simulations vs. experimental data : Comparing predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) results .
  • Free energy calculations : Using molecular dynamics (MD) simulations to validate transition states in enzymatic reactions .
  • Sensitivity analysis : Testing model robustness by varying input parameters (e.g., substrate concentrations) and comparing outputs to empirical kinetics .

Methodological Challenges and Solutions

Q. What are common pitfalls in extrapolating in vitro enzyme kinetics to in vivo systems for this compound metabolism?

  • Issue : Non-physiological substrate concentrations or missing allosteric regulators in vitro.
  • Solution : Use physiological buffers (e.g., mimicking cytosolic conditions) and include relevant metabolites (e.g., ATP/ADP ratios) in assays .
  • Validation : Compare in vitro KmK_m values with intracellular substrate concentrations measured via metabolomics .

Q. How should researchers address low signal-to-noise ratios in this compound detection?

  • Pre-concentration techniques : Solid-phase extraction (SPE) or derivatization (e.g., boronate affinity chromatography) to enhance sensitivity .
  • Parallel reaction monitoring (PRM) : Targeted MS/MS with high-resolution mass filters to isolate specific fragment ions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
D-sorbose 1-phosphate

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